3-(Naphthalen-2-ylformamido)propanoic acid
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Overview
Description
3-(Naphthalen-2-ylformamido)propanoic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . . This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a formamido group and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-(Naphthalen-2-ylformamido)propanoic acid typically involves the reaction of 2-naphthoyl chloride with beta-alanine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-(Naphthalen-2-ylformamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formamido group, where nucleophiles like amines or thiols replace the formamido group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding naphthalene-2-carboxylic acid and beta-alanine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
3-(Naphthalen-2-ylformamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-ylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate into hydrophobic pockets of proteins, while the formamido and propanoic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-(Naphthalen-2-ylformamido)propanoic acid can be compared with other similar compounds, such as:
Naphthalene-2-carboxylic acid: Lacks the formamido and propanoic acid groups, making it less versatile in chemical reactions.
Beta-alanine: Does not have the aromatic naphthalene ring, limiting its applications in organic synthesis.
N-(2-naphthoyl)glycine: Similar structure but with a glycine moiety instead of beta-alanine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of an aromatic ring with an amide and carboxylic acid functional groups, providing a versatile scaffold for chemical modifications and biological interactions.
Properties
IUPAC Name |
3-(naphthalene-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)7-8-15-14(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKYMSSNVSTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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